1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione
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Overview
Description
1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione is an organic compound with the molecular formula C8H9F3O2 This compound is characterized by the presence of a cyclobutyl group and three fluorine atoms attached to the butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield. The compound is often purified through distillation or recrystallization techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares a similar trifluoromethyl group but has a phenyl group instead of a cyclobutyl group.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: This compound contains a furan ring, offering different reactivity and applications.
Uniqueness: 1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and make it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C8H9F3O2 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-cyclobutyl-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)4-6(12)5-2-1-3-5/h5H,1-4H2 |
InChI Key |
GOOITTMXGGTEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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